molecular formula C15H23N3OS B2617437 N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide CAS No. 921466-95-7

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2617437
M. Wt: 293.43
InChI Key: HGTMHBKJCNDXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide” is characterized by the presence of an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is attached to a cyclopentyl group and a thioacetamide group.

Scientific Research Applications

BACE1 Inhibition and Neurodegenerative Diseases

A study by Yan et al. (2017) focused on derivatives of this compound as β-secretase (BACE-1) inhibitors, which are relevant in the context of Alzheimer's disease and other neurodegenerative disorders. These derivatives showed potential as they exhibited significant inhibition of BACE-1, good blood-brain barrier permeability, and low cellular cytotoxicity, indicating their potential use in treating such diseases (Yan et al., 2017).

Anticancer Applications

Several studies have investigated the anticancer properties of related compounds. Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and found that some derivatives displayed potent cytotoxic results against breast cancer cell lines (Abu-Melha, 2021). Similarly, Duran and Demirayak (2012) synthesized related derivatives that exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial Properties

Darwish et al. (2014) explored the synthesis of novel heterocyclic compounds incorporating the related sulfamoyl moiety. These compounds demonstrated promising antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Darwish et al., 2014).

Optoelectronic Properties

Camurlu and Guven (2015) investigated thiazole-based polythiophenes for their optoelectronic properties. They found that these polymers, related to N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, exhibited optical band gaps suitable for potential applications in optoelectronics (Camurlu & Guven, 2015).

Synthesis and Evaluation in Drug Development

Several other studies have focused on the synthesis and evaluation of derivatives of this compound for potential drug development. These include studies on their synthesis, biological evaluation, and potential use as inhibitors for various diseases and pathogens (Zhan et al., 2009), (Daraji et al., 2021).

properties

IUPAC Name

N-cyclopentyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-14(17-12-5-1-2-6-12)11-20-15-16-9-10-18(15)13-7-3-4-8-13/h9-10,12-13H,1-8,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTMHBKJCNDXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

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